
Cyclohexanecarboxaldehyde, 1-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxaldehyde, 1-(phenylthio)- is an organic compound with the molecular formula C13H16OS It is a derivative of cyclohexanecarboxaldehyde, where a phenylthio group is attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxaldehyde, 1-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxaldehyde with thiophenol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the formation of the phenylthio group.
Industrial Production Methods
Industrial production of Cyclohexanecarboxaldehyde, 1-(phenylthio)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxaldehyde, 1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxaldehyde, 1-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxaldehyde, 1-(phenylthio)- involves its interaction with molecular targets such as enzymes or receptors. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include oxidation-reduction reactions or enzyme-catalyzed transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxaldehyde: A simpler aldehyde without the phenylthio group.
Cyclohexanecarboxylic acid: The oxidized form of cyclohexanecarboxaldehyde.
Thiophenol: The parent compound for the phenylthio group.
Uniqueness
Cyclohexanecarboxaldehyde, 1-(phenylthio)- is unique due to the presence of both an aldehyde and a phenylthio group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and reactions not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
57768-35-1 |
|---|---|
Molekularformel |
C13H16OS |
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
1-phenylsulfanylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H16OS/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI-Schlüssel |
ZLOBOEPMGFLRAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
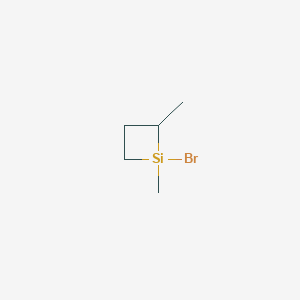
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)

![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)
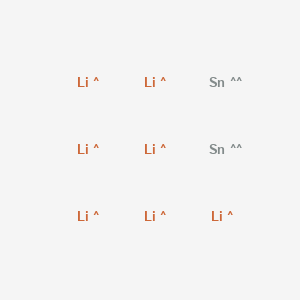
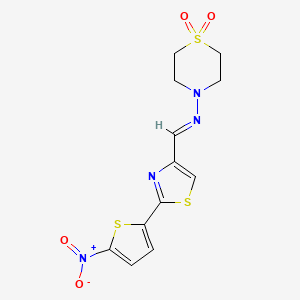
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

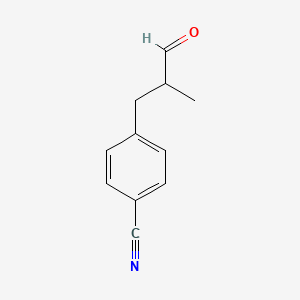
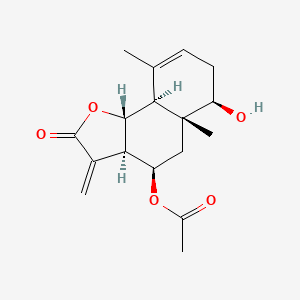
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)
